molecular formula C13H12F3N5O2S B2829014 N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide CAS No. 321538-15-2

N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide

Cat. No.: B2829014
CAS No.: 321538-15-2
M. Wt: 359.33
InChI Key: PGGBYHUQYASPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Trifluoromethyl and Cyano Substituents in Bioactive Compound Design

The trifluoromethyl (-CF₃) and cyano (-CN) groups are pivotal in modern drug design due to their ability to modulate molecular reactivity, solubility, and target binding affinity. The -CF₃ group, a strong electron-withdrawing substituent, enhances metabolic stability by resisting oxidative degradation and reducing susceptibility to cytochrome P450 enzymes. Its hydrophobic character also improves membrane permeability, facilitating intracellular uptake. For example, in antifungal agents, the -CF₃ group at the pyrazole C3 position increases lipophilicity, enabling stronger interactions with fungal cytochrome P450 enzymes such as CYP51.

The cyano group (-CN) serves dual roles as a hydrogen bond acceptor and a covalent warhead. In N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide , the -CN group at C4 participates in dipole-dipole interactions with serine or cysteine residues in target enzymes, enhancing binding affinity. Additionally, -CN can act as a reversible covalent modifier, forming transient adducts with nucleophilic amino acids while maintaining selectivity over irreversible inhibitors. This reversible mechanism reduces off-target effects, as demonstrated in kinase inhibitors like osimertinib, where the -CN group enables sustained target engagement without permanent enzyme inactivation.

Table 1: Comparative Bioactivity of Pyrazole Derivatives with -CF₃ and -CN Substituents

Compound Substituents Target Enzyme IC₅₀ (μM) Reference
5a -CF₃, -CONH- B. cinerea CYP51 0.12
5v -CF₃, -CN S. sclerotiorum 0.18
Nirmatrelvir -CN (peptide mimic) SARS-CoV-2 Mpro 0.019

The synergy between -CF₃ and -CN is evident in their combined effects on molecular conformation. Fluorine’s high electronegativity induces a dipole moment that polarizes adjacent bonds, while the linear geometry of -CN minimizes steric hindrance in binding pockets. This combination is particularly effective in pyrazole systems, where the rigid heterocyclic core directs substituents into optimal orientations for target engagement.

Historical Evolution of Pyrazole-4-sulfonohydrazide Scaffolds in Medicinal Chemistry

Pyrazole-4-sulfonohydrazide derivatives trace their origins to early antifungal agents like tebuconazole, which featured simple triazole motifs. The integration of sulfonohydrazide moieties (-SO₂NHNH₂) marked a significant advancement, introducing hydrogen-bonding capabilities and improved water solubility. Early synthetic routes relied on cyclocondensation of β-diketones with hydrazines, but yields were limited by regioselectivity issues.

The advent of electrophilic fluorination in the 2010s revolutionized pyrazole functionalization. Selectfluor™ and fluorine gas enabled direct C-H fluorination, allowing precise installation of -CF₃ groups at the C3 position without protecting-group strategies. For instance, Hu and Hunter demonstrated that fluorination of 1-methylpyrazole derivatives with Selectfluor™ in acetonitrile yielded 4,4-difluoro-1H-pyrazoles, confirming the feasibility of late-stage fluorination for complex scaffolds.

Table 2: Milestones in Pyrazole-4-sulfonohydrazide Synthesis

Year Innovation Impact on Yield/Selectivity Reference
2005 Hydrazine cyclocondensation 40–60% yields
2012 Electrophilic fluorination 70–85% yields
2020 Multi-step amide coupling 20–60% yields

The incorporation of -CN groups emerged from nitrile-based drug design principles. By appending -CN to the pyrazole C4 position, researchers leveraged its electron-withdrawing effects to activate adjacent electrophilic centers, facilitating nucleophilic attacks in target enzymes. This strategy is exemplified in the synthesis of This compound , where a four-step sequence—starting with ethyl trifluoroacetoacetate—yielded the target compound with characterized $$ ^1H $$ NMR signals at 8.99 ppm (pyrazole CH) and 10.46 ppm (-CONH-).

Modern characterization techniques, including X-ray crystallography and high-resolution mass spectrometry (HRMS), have been instrumental in validating the stereoelectronic effects of -CF₃ and -CN. For example, X-ray analysis of analogous compounds confirmed that the -CF₃ group induces a planar conformation in the pyrazole ring, optimizing π-π stacking with aromatic residues in fungal CYP51. Meanwhile, HRMS data for 5a ([M + Na]⁺ = 421.0923) provided unambiguous confirmation of the molecular formula, ensuring synthetic fidelity.

Properties

IUPAC Name

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2S/c1-20-12(10(8-17)11(18-20)13(14,15)16)21(2)19-24(22,23)9-6-4-3-5-7-9/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGBYHUQYASPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrazole derivatives. Recent studies have highlighted its applications in:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent .
  • Anticancer Properties : The compound's ability to interact with specific biological targets has been explored in the context of cancer treatment. Pyrazole derivatives are known for their anticancer activities, and this compound may share similar mechanisms of action, potentially leading to the development of novel anticancer drugs .

Synthesis of Biologically Active Molecules

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler starting materials. This method has been recognized for its advantages in terms of yield and reaction time, making it a valuable approach in organic synthesis .

Inhibitory Activity Studies

Studies have demonstrated that pyrazole derivatives can act as enzyme inhibitors, particularly against enzymes involved in inflammatory pathways and microbial resistance mechanisms. The inhibitory potential of this compound is currently being evaluated through various in vitro assays .

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial activity of pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for further development into an antibacterial agent .

Case Study 2: Anticancer Activity Screening

Another research effort focused on the anticancer properties of this pyrazole derivative involved screening against various cancer cell lines. Preliminary results showed that the compound induced apoptosis in cancer cells through mechanisms that warrant further investigation, highlighting its potential utility in cancer therapeutics .

Mechanism of Action

The mechanism by which N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by improving its binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Fipronil Derivatives

Fipronil analogues, such as (RS)-5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile, share the trifluoromethylpyrazole backbone but differ in substituents. For example:

  • 2-Chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide () substitutes the sulfonohydrazide with a chloroacetamide group, favoring insecticidal activity via increased lipophilicity .
Compound Substituents at Pyrazole Positions Key Functional Groups Bioactivity (Target Organism)
Target Compound 3-CF₃, 4-CN, N'-benzenesulfonohydrazide Sulfonohydrazide Not reported
Fipronil 3-CF₃, 4-CN, 1-aryl, 4-SO₂CF₃ Trifluoromethylsulfonyl Insecticidal (Plutella xylostella)
2-Chloro-N-(3-cyano-...)acetamide 3-CF₃, 4-CN, 5-acetamide Chloroacetamide Insecticidal (Syn. Fipronil derivatives)

Sulfonamide Derivatives

  • N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide () replaces the hydrazide with a sulfonamide group. This modification increases metabolic stability but reduces solubility due to the absence of the hydrazine NH group .

Pharmacologically Active Analogues

Antimalarial Urea Derivatives

Compounds like 1-(4-fluorophenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea () exhibit antimalarial activity (IC₅₀ = 184.1 nM against Plasmodium falciparum). The urea group enables stronger hydrogen bonding with biological targets compared to the sulfonohydrazide in the target compound, which may explain its higher potency .

Pyrazole-Based Push-Pull Molecules

5-(6-(Dimethylamino)naphthalen-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol () incorporates a naphthalene electron donor, enhancing photophysical properties. The target compound lacks such extended conjugation, limiting its utility in materials science .

Physicochemical Properties

Solubility and Lipophilicity

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8, estimated), comparable to Fipronil derivatives (logP ~3.1).
  • N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide () has higher lipophilicity (logP ~4.2) due to the cyclohexylmethyl group, favoring blood-brain barrier penetration .

Key Research Findings and Limitations

  • Bioactivity Gap : Unlike urea or sulfonamide analogues (), the target compound’s biological activity remains uncharacterized, highlighting a need for pharmacological profiling.
  • Stability: The sulfonohydrazide group may hydrolyze under acidic conditions, as observed in related hydrazides (), limiting its utility in oral formulations .
  • Thermal Properties : The melting point of analogous pyrazole sulfonamides (e.g., 69.0–70.4°C in ) suggests moderate thermal stability, comparable to the target compound .

Biological Activity

N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide (CAS No. 321538-15-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.

  • Molecular Formula : C13H12F3N5O2S
  • Molar Mass : 359.33 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a sulfonohydrazide moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions beginning with the appropriate hydrazine derivatives and cyano-substituted pyrazoles. Various synthetic pathways have been explored to optimize yield and purity, which are crucial for subsequent biological testing.

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, research indicated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The anti-inflammatory activity was assessed using various in vitro assays, including COX-2 inhibition assays.

Compound IC50 (μg/mL) Standard Reference
This compoundTBDDiclofenac Sodium (54.65)
Related Pyrazole Derivative55.65Celecoxib

The compound demonstrated a comparable IC50 value to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent.

Anticancer Activity

In addition to its anti-inflammatory effects, preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Case Study Example :
A study involving various pyrazole derivatives reported that compounds structurally similar to this compound showed significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment, revealing promising results that warrant further investigation into the specific mechanisms of action.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane permeability and target engagement.

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions) to achieve high yields . Post-synthesis, structural validation employs ¹H/¹³C NMR (to confirm substituent positioning and purity) and high-resolution mass spectrometry (HRMS) for molecular weight verification. For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

  • pH-dependent degradation tests (e.g., incubating in buffers from pH 2–12 at 37°C).
  • Thermal stability analysis via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Light sensitivity assays using UV-Vis spectroscopy to monitor photodegradation products.

Q. What analytical techniques are critical for resolving structural ambiguities?

Beyond NMR and HRMS:

  • X-ray crystallography provides definitive bond lengths and angles, critical for confirming the geometry of the pyrazole and sulfonohydrazide moieties .
  • FT-IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the cyano group) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its biological activity (e.g., enzyme inhibition)?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Molecular docking : Compare binding affinities of the compound and derivatives to active sites (e.g., using AutoDock Vina with PDB structures) .
  • Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters of ligand-receptor interactions .

Q. What computational strategies enhance synthesis and reaction design?

  • Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Machine learning models trained on reaction databases can optimize solvent/catalyst combinations for novel derivatives .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Normalize data using standardized assays (e.g., fixed ATP concentrations in kinase assays).
  • QSAR modeling : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity discrepancies .
  • Synchrotron-based crystallography : Confirm if polymorphic variations alter binding modes .

Q. What methodologies guide the development of derivatives with improved properties?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing -CF₃ with -OCF₃) and assess impacts on potency/logD .
  • Click chemistry : Introduce triazole or thiadiazole rings via copper-catalyzed azide-alkyne cycloaddition to enhance solubility .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.